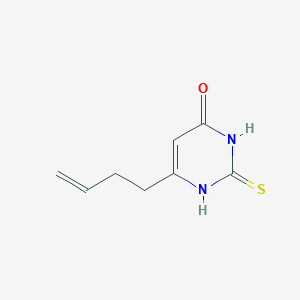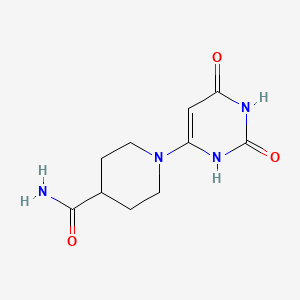
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one (DFPIP) is a synthetic compound that has seen increasing use in laboratory research due to its unique properties and potential applications. DFPIP is a type of chlorinated alkane, which is a class of compounds that are composed of carbon, hydrogen, and chlorine atoms. DFPIP has a wide range of applications in the field of drug research, biochemistry, and other scientific disciplines.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Chemo-enzymatic Synthesis : Enantiopure compounds similar to the specified chemical, serving as intermediates for pharmaceuticals, have been synthesized through chemo-enzymatic methods. For instance, (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for (R)-arimoclomol, was synthesized from racemic alcohol using lipases in various ionic liquids and organic solvents, demonstrating an efficient synthesis method that might be applicable to related compounds (Banoth et al., 2012).
Structural Characterization : Compounds with the piperidine moiety have been structurally characterized to understand their conformation and reactivity. For example, the crystal and molecular structure of a side product in the synthesis of an anti-tuberculosis drug candidate highlights the importance of structural analysis in drug development processes (Eckhardt et al., 2020).
Biological Activity
Antimalarial Agents : Aryl piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antiplasmodial activity, showcasing the potential of piperidine-based compounds in developing treatments for malaria. Certain structural features were found crucial for the antiplasmodial activity, indicating the importance of chemical modification for enhanced biological effects (Mendoza et al., 2011).
Antibacterial Activity : The synthesis and antibacterial evaluation of piperidin-1-yl phenyl ethanone derivatives highlight the antimicrobial potential of compounds featuring the piperidin-1-yl group. These compounds were tested for their effectiveness against various bacteria, demonstrating the broad applicability of such structures in combating bacterial infections (Merugu et al., 2010).
Mécanisme D'action
Target of Action
A similar compound, apixaban, is known to be a highly potent, selective, and efficacious inhibitor of blood coagulation factor xa .
Mode of Action
If it shares similarities with Apixaban, it may interact with its target by inhibiting the function of the blood coagulation factor Xa .
Biochemical Pathways
If it acts similarly to Apixaban, it could affect the coagulation cascade, which is a series of reactions that ultimately helps to stop bleeding .
Pharmacokinetics
Apixaban, a similar compound, is known to have good bioavailability and a rapid onset and offset of action .
Result of Action
If it behaves like Apixaban, it could prevent thromboembolic disorders by inhibiting blood coagulation factor Xa .
Propriétés
IUPAC Name |
2-chloro-1-[4-(1,1-difluoroethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF2NO/c1-7(11)9(15)14-5-3-8(4-6-14)10(2,12)13/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQZKJJBEOJRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(C)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















